molecular formula C11H12Cl2OS B13539296 1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one

1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one

Cat. No.: B13539296
M. Wt: 263.2 g/mol
InChI Key: SDNYLAKGMCZZHO-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by the presence of dichlorophenyl and isopropylthio groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with isopropylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions often involve reagents like halogens or nitrating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(methylthio)ethan-1-one
  • 1-(2,4-Dichlorophenyl)-2-(ethylthio)ethan-1-one
  • 1-(2,4-Dichlorophenyl)-2-(propylthio)ethan-1-one

Uniqueness

1-(2,4-Dichlorophenyl)-2-(isopropylthio)ethan-1-one is unique due to the presence of the isopropylthio group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C11H12Cl2OS/c1-7(2)15-6-11(14)9-4-3-8(12)5-10(9)13/h3-5,7H,6H2,1-2H3

InChI Key

SDNYLAKGMCZZHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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